Fluoroestradiol F-18, specifically 16α-[18F]fluoroestradiol, is a radiopharmaceutical utilized primarily in positron emission tomography (PET) imaging. It serves as a tracer for the evaluation and management of estrogen receptor-positive breast cancer. This compound is notable for its ability to bind selectively to estrogen receptors, making it valuable in both diagnostic and therapeutic contexts.
Fluoroestradiol F-18 is derived from estradiol, a natural estrogen hormone. The incorporation of fluorine-18, a radioactive isotope, enhances its imaging capabilities. This compound falls under the classification of steroid-based radiotracers used in nuclear medicine, particularly for cancer imaging.
The synthesis of Fluoroestradiol F-18 typically involves a two-step process:
Recent advancements have led to fully automated synthesis systems that streamline the production process while maintaining high yields and purity levels. For example, the Eckert & Ziegler Modular Lab synthesizer has been effectively used for this purpose, achieving decay-corrected radiochemical yields around 40% with a purity exceeding 97% .
The molecular structure of Fluoroestradiol F-18 can be described as follows:
The primary reactions involved in the synthesis of Fluoroestradiol F-18 include:
Fluoroestradiol F-18 functions by binding to estrogen receptors in tissues, particularly in breast cancer cells that express these receptors. The mechanism involves:
Research indicates that Fluoroestradiol F-18 demonstrates high specificity for estrogen receptors, which is crucial for accurate imaging in breast cancer diagnostics .
Fluoroestradiol F-18 is primarily used in:
The development of Fluoroestradiol F-18 ([¹⁸F]FES) represents a significant advancement in molecular imaging of estrogen receptor-positive (ER+) breast cancer. Initial radiosynthesis, pioneered by Kiesewetter et al. in 1984, employed a two-step manual process involving nucleophilic [¹⁸F]fluoride substitution on a triflate precursor followed by reduction with lithium aluminum hydride [5]. This method achieved radiochemical yields of 15-20% but suffered from inconsistent reproducibility and technical complexity due to the pyrophoric nature of the reducing agent.
A transformative advancement emerged in 1996 with Lim's introduction of the cyclic sulfate precursor (3-O-methoxymethyl-16,17-O-sulfuryl-16-epiestriol, MMSE), enabling a simplified two-step-one-pot strategy [5]. This approach integrated [¹⁸F]fluorination at C-16 and acid-mediated deprotection (hydrolysis of methoxymethyl ether and cyclic sulfate groups) within a single reaction vessel. Early implementations using hydrochloric acid (HCl) for hydrolysis achieved decay-corrected yields of 30% but introduced variability in radiochemical purity (85-97%) due to competing side reactions [1] [5].
Modern automated synthesis platforms have substantially enhanced reliability. The Eckert & Ziegler Modular-Lab system, configured for [¹⁸F]FES production, features precise temperature control (-40°C to +150°C), real-time radioactivity monitoring, and automated HPLC purification [1]. This system utilizes a streamlined process:
This method achieves decay-corrected radiochemical yields of 40 ± 5.0% (n=12) with radiochemical purity >97% and total synthesis time of 80 minutes [1]. Further refinement replaced traditional K₂.₂.₂/kryptofix with tetrabutylammonium bicarbonate (TBA-HCO₃) as the phase-transfer catalyst and substituted sulfuric acid/acetonitrile (H₂SO₄/CH₃CN) for HCl hydrolysis, improving yield consistency (30-35%) and reducing metallic impurities [5].
Table 1: Evolution of [¹⁸F]FES Radiolabeling Techniques
Synthesis Era | Precursor/Strategy | Key Reaction Conditions | Average DC-RCY (%) | Purification Method | Primary Advancement |
---|---|---|---|---|---|
Early (1984) | Triflate ester | LiAlH₄ reduction | 15-20 | Complex chromatography | Proof of concept |
Intermediate (1996) | Cyclic sulfate (MMSE) | HCl hydrolysis | ~30 | Semi-prep HPLC | Simplified 2-step-1-pot |
Modern Automated | Cyclic sulfate (MMSE) | H₂SO₄/CH₃CN hydrolysis; TBA-HCO₃ | 30-40 | Semi-prep HPLC or SPE | Reproducibility, GMP compliance |
[¹⁸F]FES (16α-[¹⁸F]fluoro-17β-estradiol) retains near-identical molecular configuration to endogenous estradiol (E₂), differing only by a van der Waals radius-compatible fluorine atom substitution at the 16α position. This strategic modification preserves high ER binding affinity while enabling positron emission tomography (PET) detection [6]. Competitive binding assays in ER+ MCF-7 cells demonstrate [¹⁸F]FES exhibits a dissociation constant (Kd) of 0.13 ± 0.02 nM and half-maximal inhibitory concentration (IC₅₀) of 0.085 nM – comparable to unmodified estradiol [6].
Critical studies have evaluated the impact of clinically relevant ESR1 mutations (Y537S and Y537C) within the ER ligand-binding domain on [¹⁸F]FES binding. These gain-of-function mutations confer constitutive, ligand-independent ER activation and reduced affinity for endogenous E₂. However, saturation binding assays revealed:
Similarly, competitive binding IC₅₀ values against [³H]-estradiol showed no statistically significant difference: WT-ER (0.19 ± 0.11 nM), Y537S-ER (0.22 ± 0.09 nM), Y537C-ER (0.18 ± 0.09 nM) [2]. This preserved affinity translates to equivalent in vivo tumor uptake in xenograft models, confirming [¹⁸F]FES PET reliably detects ER expression regardless of these mutations [2].
Structural modifications beyond the 16α-position have been explored to improve pharmacokinetics. Ethinyl substitution at C17 (creating 17α-ethinylestradiol, EE) increases ER affinity and reduces first-pass hepatic extraction. Subsequent "click chemistry" derivatization (CuAAC) with hydrophilic prosthetic groups (e.g., glycosyl azides, PEG azides) yielded tracers like [¹⁸F]FETE and novel glycosylated EE derivatives. Among these, 18F-TA-Glyco-EE demonstrated 2.3-fold higher cellular uptake in MCF-7 cells than non-glycosylated analogs, attributed to improved membrane permeability followed by intracellular deacetylation increasing hydrophilicity and reducing non-specific binding [4].
Table 2: ER Binding Affinity of Estradiol Derivatives
Compound | Structural Modification | Kd (nM) ± SD | IC₅₀ (nM) ± SD | Biological Model | Key Finding |
---|---|---|---|---|---|
Estradiol (E₂) | None (Native ligand) | ~0.1 | N/A | MCF-7 cells | Reference affinity |
[¹⁸F]FES | 16α-Fluorine substitution | 0.13 ± 0.02 | 0.085 | MCF-7 cells | Retains near-native affinity |
[¹⁸F]FES (vs. Y537S) | None | 0.98 ± 0.54 | 0.22 ± 0.09 | MDA-MB-231 Y537S-ER cells | No significant affinity reduction |
[¹⁸F]FES (vs. Y537C) | None | 0.24 ± 0.03 | 0.18 ± 0.09 | MDA-MB-231 Y537C-ER cells | No significant affinity reduction |
EE Derivatives | 17α-Ethynyl group | Increased vs E₂ | Lower vs E₂ | Cell-free assays | Higher ER affinity, reduced hepatic extraction |
18F-TA-Glyco-EE | Triazole-glycosyl at C17 | Data not provided | Data not provided | MCF-7 cells | 2.3x higher uptake vs non-glycosylated |
Chemical and Radiochemical Stability: The hydrolytic conditions required for deprotection (2.0 M HCl, 120°C) present a major stability challenge. Prolonged or suboptimal hydrolysis risks decomposition of the acid-labile estradiol scaffold and radiolytic degradation due to high activity concentration. Double hydrolysis protocols [1] and precise neutralization with sodium bicarbonate (to pH ~7.0) were developed to mitigate this. Resulting [¹⁸F]FES formulations demonstrate stability for >10 hours post-synthesis when maintained in ethanolic phosphate buffer (pH 7.4) at room temperature [1]. Furthermore, residual solvent (acetonitrile) and chemical impurities (unreacted precursor, K₂.₂.₂) can interfere with ER binding. Automated modules address this through optimized vacuum/N₂ flow during azeotropic drying, reduced precursor loads (≤1 mg MMSE), and efficient HPLC purification, ensuring chemical impurity levels meet USP standards (<50 μg/mL for solvents, <10 μg/dose for precursor) [1] [5].
Specific Activity (SA): SA, defined as radioactivity per unit mass of the compound (GBq/μmol), is critical for avoiding ER saturation during imaging. Low SA results from:
Early synthesis batches achieved SA ~37-74 GBq/μmol (1-2 Ci/μmol). Modern approaches using high-purity [¹⁸O]H₂O targets (>97%), low precursor amounts (0.8-1.0 mg), efficient anion-exchange cartridges (QMA), and optimized reaction sequences consistently yield SA >74 GBq/μmol (2 Ci/μmol), sufficient for high-contrast PET imaging without receptor saturation [1] [5].
Hepatobiliary Retention: The inherent lipophilicity of estradiol derivatives (Log P of [¹⁸F]FES ~2.8) promotes hepatic extraction and metabolism, leading to high background uptake in the liver and intestines, potentially obscuring abdominal metastases. Glucuronide/sulfate conjugates formed in hepatocytes undergo enterohepatic recirculation. By 2 hours post-injection (p.i.), <10% of circulating radioactivity represents intact [¹⁸F]FES [4] [6]. Novel hydrophilic analogs like 18F-TA-Glyco-EE were designed to accelerate hepatobiliary clearance. In vivo biodistribution in mice showed liver uptake decreased rapidly from 13% ID/g at 30 min p.i. to 1.2% ID/g at 90 min p.i., significantly faster than [¹⁸F]FES [4]. This enhanced clearance profile improves target-to-background ratios for abdominal lesions.
Table 3: Key Challenges and Mitigation Strategies in [¹⁸F]FES Development
Challenge | Impact on Tracer Performance | Mitigation Strategy | Outcome |
---|---|---|---|
Acidic Hydrolysis | Decomposition of estradiol core; Radiolysis | Double hydrolysis with precise [HCl], time/temp control; Rapid neutralization | Stable product (>10h); RCY >40% DC |
Low Specific Activity (SA) | ER saturation; Reduced tumor uptake sensitivity | High-purity [¹⁸O]H₂O; Precursor minimization (≤1 mg); Optimized purification | SA consistently >74 GBq/μmol (2 Ci/μmol) |
Residual K₂.₂.₂/Solvents | Toxicity; Failure of QC release | Efficient drying; Vacuum/N₂ flow optimization; HPLC | USP-grade chemical purity (MeCN < 0.04%) |
Hepatobiliary Retention | High liver/background; Masked abdominal lesions | Hydrophilic analogs (e.g., 18F-TA-Glyco-EE); Glycosylation | Rapid liver clearance (90% washout by 90 min) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7